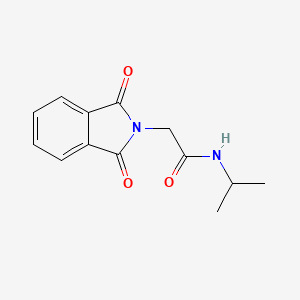

![molecular formula C19H21N3 B5513034 2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5513034.png)

2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of structurally related cyclohepta[b]pyridine-3-carbonitrile derivatives involves multistep chemical reactions, often utilizing specific catalysts or conditions to achieve the desired molecular architecture. For instance, microwave irradiation has been employed to synthesize 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile derivatives efficiently without the need for solvents or catalysts (Tu et al., 2002).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction techniques, revealing intricate details about the arrangement of atoms and bonds. For example, the crystal structure of 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile hemihydrate has been elucidated, showcasing the monoclinic space group and specific unit cell dimensions that provide insights into the molecular conformation (Sharma et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of cyclohepta[b]pyridine-3-carbonitrile derivatives encompasses a range of reactions, including alkylation, condensation, and multicomponent reactions. These processes not only modify the molecular structure but also introduce functional groups that significantly influence the compound's chemical properties. For instance, the reactivity towards various reagents and the synthesis of related derivatives highlight the versatility of these compounds in chemical synthesis (Elkholy & Morsy, 2006).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized through various methods, including the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, showcasing the compound's reactivity towards different reagents like DMF-DMA, carbon disulfide, urea, and others. These processes highlight the versatility and potential for creating a range of derivatives with varying properties and applications (Elkholy & Morsy, 2006).

Structural analysis of a related compound through X-ray crystallography has provided insights into its molecular configuration, demonstrating its potential active form and the significance of its crystal packing, which is stabilized by intermolecular hydrogen bond interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Catalyzed Synthesis

- Research has described the synthesis of new tricyclic compounds catalyzed by DMAP, indicating the importance of catalyst choice in the synthesis of complex heterocyclic compounds. This highlights the role of catalysis in enhancing reaction efficiency and expanding the chemical diversity of synthesized compounds (Khashi, Davoodnia, & Rao Lingam, 2015).

Antimicrobial Activity

- Some derivatives synthesized from related compounds have been tested for antimicrobial activity, offering potential applications in the development of new antimicrobial agents. This research direction underscores the importance of heterocyclic compounds in pharmaceutical research and their potential to address challenges in treating microbial infections (El-Essawy, Hawatta, Abdel-Megied, & El-Sherbeny, 2010).

Novel Synthesis Methods

- The development of novel multicomponent synthesis methods catalyzed by ionic liquids supported on functionalized nanosilica illustrates the innovative approaches being explored for the efficient synthesis of pyridine-pyrimidines and their derivatives. Such methodologies emphasize the role of advanced materials and catalysts in synthesizing complex molecules (Rahmani, Mohammadpoor‐Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

Propriétés

IUPAC Name |

2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3/c1-12-8-9-13(2)15(10-12)18-14-6-4-3-5-7-17(14)22-19(21)16(18)11-20/h8-10H,3-7H2,1-2H3,(H2,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOJMYVTHQOBJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(C(=NC3=C2CCCCC3)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

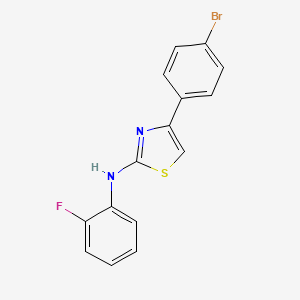

![2-(4-fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5512953.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)

![4-methyl-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B5512967.png)

![4-[4-(3-furoyl)-1,4-diazepan-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5512968.png)

![8-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512981.png)

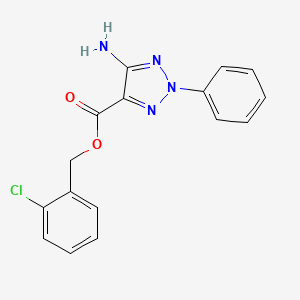

![4,6,7-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5513004.png)

![1-(2-chlorophenyl)-4-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513012.png)

![6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine](/img/structure/B5513018.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B5513040.png)

![5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)

![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)